Enhanced Electron Density on Pyridine Ring via Methoxy Substituent: A Comparative Analysis with 5-Ethynyl-2-methylpyridine
The methoxy group at the 2-position of 5-ethynyl-2-methoxypyridine exerts a strong +M (mesomeric) electron-donating effect into the pyridine ring, which is absent in analogs such as 5-ethynyl-2-methylpyridine (which exhibits only a +I inductive effect) [1]. This difference in electronic character is quantifiable through computational parameters and influences the compound's reactivity in palladium-catalyzed cross-couplings and its interaction with biological targets .
| Evidence Dimension | Electron-donating effect on pyridine ring |
|---|---|
| Target Compound Data | Strong +M (mesomeric) effect from methoxy group |
| Comparator Or Baseline | 5-Ethynyl-2-methylpyridine: Only +I (inductive) effect from methyl group |
| Quantified Difference | Substituent constants: σp (OCH3) = -0.27; σp (CH3) = -0.17 (more negative indicates stronger electron donation) |
| Conditions | Hammett substituent constants derived from literature |
Why This Matters
This difference in electronic character directly impacts the compound's performance in Sonogashira couplings and its potential as a pharmacophore, where electron-rich aromatic systems often exhibit enhanced binding to specific protein pockets.
- [1] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165-195. View Source
